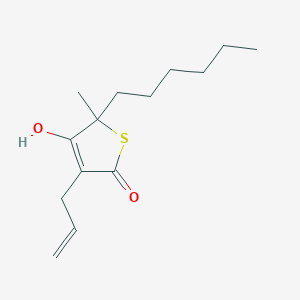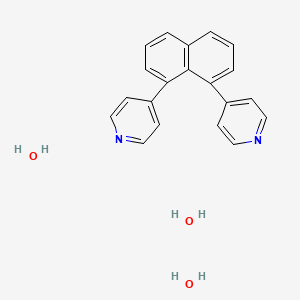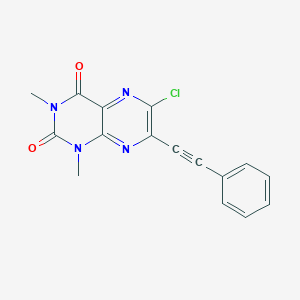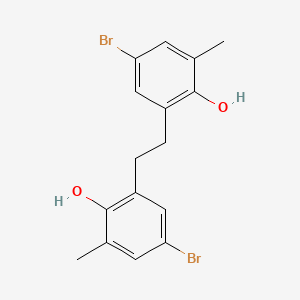![molecular formula C11H12N2O2 B12611854 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 919288-19-0](/img/structure/B12611854.png)
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the nitrophenyl group and the azabicyclo[3.1.0]hexane core imparts distinct chemical properties that make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of alkenes with nitrophenyl-substituted precursors. One common method is the intramolecular cyclopropanation of alkenes using a copper(I)/secondary amine cooperative catalyst. This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Photocatalytic cycloaddition reactions have also been explored for the synthesis of similar bicyclic compounds, which could be adapted for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrophenyl and azabicyclo[3.1.0]hexane moieties. The compound can undergo nucleophilic attack at the nitrophenyl group, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as DNA or proteins, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic structure but differ in the arrangement of the carbon atoms and the presence of different substituents.
1,3-Diazabicyclo[3.1.0]hexanes: These compounds contain an additional nitrogen atom in the bicyclic ring, which can alter their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
919288-19-0 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)10-4-2-1-3-9(10)11-5-8(11)6-12-7-11/h1-4,8,12H,5-7H2 |
Clé InChI |
QWADAXCOXBWHFG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CNC2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)


![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
